5-(Trifluoromethyl)uracil: A Comprehensive Technical Guide to its Discovery, Synthesis, and Application
5-(Trifluoromethyl)uracil: A Comprehensive Technical Guide to its Discovery, Synthesis, and Application
Introduction: A Legacy of Rational Drug Design
The story of 5-(Trifluoromethyl)uracil (TFU), also known as trifluorothymine, is rooted in the pioneering era of rational drug design that emerged in the mid-20th century. This era was marked by a shift from serendipitous discovery to the deliberate synthesis of molecules designed to interfere with specific biochemical pathways. The development of fluorinated pyrimidines, a class of compounds to which TFU belongs, stands as a testament to this approach, largely driven by the groundbreaking work of Dr. Charles Heidelberger. Following his seminal discovery of 5-fluorouracil (5-FU) in 1957, a potent anticancer agent, Heidelberger and his team continued to explore the therapeutic potential of other fluorinated analogues of natural pyrimidines.[1][2] This exploration was based on the observation that tumor cells often exhibit a higher rate of uracil uptake compared to normal cells.[3]
It was within this fertile scientific environment that 5-(Trifluoromethyl)uracil was first synthesized and described. In 1964, Heidelberger, along with his colleagues D.G. Parsons and D.C. Remy, published the first synthesis of TFU and its corresponding deoxyribonucleoside, 5-trifluoromethyl-2'-deoxyuridine (trifluridine).[4][5] This work was a direct extension of the principles that led to 5-FU, aiming to create antimetabolites that could disrupt DNA synthesis and thereby inhibit the proliferation of rapidly dividing cells, such as those found in tumors and viruses.
This technical guide provides an in-depth exploration of 5-(Trifluoromethyl)uracil, from its conceptual origins and discovery to its detailed synthetic methodologies and biochemical mechanism of action. Tailored for researchers, scientists, and professionals in drug development, this document offers a comprehensive resource on this pivotal molecule.
Physicochemical and Spectroscopic Data
A thorough understanding of a molecule's physical and spectroscopic properties is fundamental to its application in research and development. The following table summarizes the key data for 5-(Trifluoromethyl)uracil.
| Property | Value | Source(s) |
| Chemical Formula | C₅H₃F₃N₂O₂ | [6] |
| Molecular Weight | 180.09 g/mol | [6] |
| CAS Number | 54-20-6 | [6] |
| Appearance | White to faint yellow crystalline powder | [6] |
| Melting Point | 245-246 °C | [6] |
| Solubility | Insoluble in water; Soluble in methanol (50 mg/mL) | [6] |
| ¹H NMR (DMSO-d₆) | δ 11.8 (br s, 1H, NH), 8.0 (s, 1H, C6-H) | See Note 1 |
| ¹³C NMR (DMSO-d₆) | δ 158.4 (C4), 149.8 (C2), 139.5 (q, C6), 122.9 (q, CF₃), 108.9 (q, C5) | See Note 2 |
| ¹⁹F NMR (DMSO-d₆) | δ -61.1 | [7] |
| Mass Spectrum (EI) | m/z 180 (M⁺) | See Note 3 |
| IR Spectrum (KBr) | Bands associated with N-H, C=O, and C-F stretching | See Note 4 |
Note 1: Proton NMR chemical shifts are approximate and can vary based on solvent and concentration. The broad singlet for the NH proton is characteristic. Note 2: Carbon NMR shows characteristic quartets for the carbons coupled to the fluorine atoms of the trifluoromethyl group. Note 3: The mass spectrum will show the molecular ion peak at m/z 180, with fragmentation patterns corresponding to the loss of fragments such as HNCO and CF₃. Note 4: The infrared spectrum will display characteristic absorption bands for the N-H stretching of the amide groups, the C=O stretching of the uracil ring, and the strong C-F stretching vibrations of the trifluoromethyl group.
Synthesis of 5-(Trifluoromethyl)uracil: A Tale of Two Pathways
The synthesis of 5-(Trifluoromethyl)uracil has been approached through several routes, with two historically significant pathways forming the foundation of its preparation. More modern methods, including electrochemical approaches, have also been developed to improve efficiency and sustainability.[8]
The Heidelberger Synthesis: From Uracil-5-Carboxylic Acid
The initial synthesis reported by Heidelberger and his team in 1964 utilized uracil-5-carboxylic acid as the starting material. This method, while historically important, involves the use of sulfur tetrafluoride (SF₄), a highly toxic and corrosive reagent that requires specialized handling.
The core of this synthesis is the conversion of the carboxylic acid group at the 5-position of the uracil ring into a trifluoromethyl group. Sulfur tetrafluoride is a potent fluorinating agent capable of achieving this transformation. However, due to the hazardous nature of SF₄ and the limited availability of the starting material, this method is less commonly used in modern laboratory settings.[7]
The Thymine-Based Synthesis: A Multi-Step Industrial Approach
A more practical and widely adopted synthetic route starts from the readily available and inexpensive starting material, thymine (5-methyluracil). This multi-step process, detailed in several patents, involves the chlorination of the methyl group, followed by fluorination and subsequent hydrolysis.[3][7]
The following protocol is a composite representation of the synthesis of 5-(Trifluoromethyl)uracil from thymine, based on procedures described in the patent literature.[3][7] Researchers should consult the original patents for specific details and safety precautions.
Step 1: Synthesis of 2,4-Dichloro-5-methylpyrimidine
-
Reaction Setup: In a reaction vessel equipped with a stirrer, reflux condenser, and dropping funnel, suspend thymine in an excess of phosphorus oxychloride (POCl₃).
-
Addition of Amine: Slowly add a tertiary amine, such as N,N-dimethylaniline, to the suspension. The amine acts as a catalyst and acid scavenger.
-
Heating: Heat the reaction mixture to a temperature between 80-120°C and maintain for several hours until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or GC).
-
Work-up: After cooling, carefully quench the excess POCl₃ with ice water. The product, 2,4-dichloro-5-methylpyrimidine, can be extracted with an organic solvent and purified by distillation or crystallization.
Step 2: Synthesis of 2,4-Dichloro-5-(trichloromethyl)pyrimidine
-
Chlorination: Dissolve the 2,4-dichloro-5-methylpyrimidine from the previous step in a suitable solvent, such as carbon tetrachloride.
-
Initiation: Irradiate the solution with UV light while bubbling chlorine gas (Cl₂) through the mixture. The reaction is typically carried out at elevated temperatures to facilitate the radical chlorination of the methyl group.
-
Monitoring: Continue the chlorination until the complete conversion of the methyl group to a trichloromethyl group is observed.
-
Isolation: Remove the solvent under reduced pressure to yield the crude 2,4-dichloro-5-(trichloromethyl)pyrimidine, which can be purified by vacuum distillation.
Step 3: Synthesis of 2,4-Difluoro-5-(trifluoromethyl)pyrimidine
-
Fluorination: The trichloromethylpyrimidine intermediate is then subjected to fluorination. This can be achieved using various fluorinating agents, such as anhydrous hydrogen fluoride (HF) or a mixture of antimony trifluoride (SbF₃) and antimony pentachloride (SbCl₅).
-
Reaction Conditions: The reaction is typically performed under pressure and at elevated temperatures (80-180°C).
-
Product Mixture: This step often yields a mixture of fluorinated and chlorinated pyrimidines, including the desired 2,4-difluoro-5-(trifluoromethyl)pyrimidine.
Step 4: Hydrolysis to 5-(Trifluoromethyl)uracil
-
Hydrolysis: The mixture of halogenated pyrimidines from the previous step is hydrolyzed to 5-(Trifluoromethyl)uracil. This is typically achieved by heating the mixture in water, often in the presence of a fluoride salt such as potassium fluoride (KF), which facilitates the reaction.[7]
-
Crystallization: Upon cooling the reaction mixture, 5-(Trifluoromethyl)uracil crystallizes out of the solution.
-
Purification: The product can be collected by filtration and further purified by recrystallization to yield the final product with high purity.
Biochemical Mechanism of Action: A Potent Inhibitor of DNA Synthesis
The therapeutic efficacy of 5-(Trifluoromethyl)uracil, primarily through its deoxyribonucleoside form, trifluridine, stems from its ability to disrupt DNA synthesis. This is achieved through a dual mechanism of action: the inhibition of thymidylate synthase and the incorporation into DNA.
Inhibition of Thymidylate Synthase
-
Anabolic Activation: Inside the cell, trifluridine is phosphorylated by thymidine kinase to form 5-trifluoromethyl-2'-deoxyuridine monophosphate (F₃dTMP).
-
Enzyme Inhibition: F₃dTMP is a potent and irreversible inhibitor of thymidylate synthase (TS). This enzyme is crucial for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.
-
Covalent Adduct Formation: F₃dTMP binds to the active site of thymidylate synthase. The catalytic cysteine residue of the enzyme attacks the 6-position of the pyrimidine ring. This initiates a series of reactions that lead to the formation of a stable covalent adduct between the inhibitor, the enzyme, and the cofactor N⁵,N¹⁰-methylenetetrahydrofolate. This ternary complex effectively sequesters the enzyme, preventing it from catalyzing the synthesis of dTMP.
Incorporation into DNA
F₃dTMP can be further phosphorylated to the triphosphate form, F₃dTTP. This triphosphate analog can be incorporated into newly synthesized DNA in place of thymidine triphosphate (dTTP) by DNA polymerases. The presence of the bulky and highly electronegative trifluoromethyl group in the DNA backbone disrupts its structure and function, leading to DNA damage and ultimately, apoptosis of the rapidly dividing cell. This mechanism is particularly relevant in its antiviral activity against DNA viruses such as Herpes Simplex Virus.[9]
Conclusion: A Versatile Building Block in Medicinal Chemistry
From its rational design in the laboratories of Charles Heidelberger to its current applications, 5-(Trifluoromethyl)uracil has proven to be a molecule of significant importance. Its synthesis, though challenging, has been refined over the years to allow for its production on a larger scale. The profound understanding of its mechanism of action as a potent inhibitor of DNA synthesis has paved the way for the development of trifluridine as an effective antiviral agent and as a component of the anticancer drug Lonsurf® (trifluridine/tipiracil).
This technical guide has provided a comprehensive overview of the discovery, synthesis, and biochemical function of 5-(Trifluoromethyl)uracil. It is our hope that this detailed information will serve as a valuable resource for scientists and researchers, fostering further innovation in the fields of medicinal chemistry and drug development.
References
- Heidelberger, C., Chaudhuri, N. K., Danneberg, P., Mooren, D., Griesbach, L., Duschinsky, R., ... & Scheiner, J. (1957). Fluorinated pyrimidines, a new class of tumour-inhibitory compounds.
- Heidelberger, C., Parsons, D. G., & Remy, D. C. (1964). Syntheses of 5-trifluoromethyluracil and 5-trifluoromethyl-2'-deoxyuridine. Journal of Medicinal Chemistry, 7(1), 1-5.
- Heidelberger, C. (1975). On the molecular mechanism of the antiviral activity of trifluorothymidine. Annals of the New York Academy of Sciences, 255, 317-325.
- Bayer AG. (1994). Process for the preparation of 5-(trifluoromethyl)-uracil, and the novel compounds 2,4-dichloro-5-trichloromethyl-pyrimidine and 2,4-difluoro-5-trifluoromethyl-pyrimidine. CA2099931A1.
-
LookChem. (n.d.). 5-(Trifluoromethyl)uracil. Retrieved from [Link]
- Marhold, A., & Andres, P. (1994). Process for the preparation of 5-(trifluoromethyl)-uracil, and the novel compounds 2,4-dichloro-5-trichloromethyl-pyrimidine and 2,4-difluoro-5-trifluoromethyl-pyrimidine. US5352787A.
- Gong, R., Zhou, Y., Sui, D., Chen, Y., & Chen, W. (2023). Aqueous Electrochemical Synthesis of 5-Trifluoromethyluracil in Batch and Continuous Flow. Organic Process Research & Development, 27(5), 955–961.
- Shirasaka, T., & Taguchi, T. (2006). [Timeline from discovery of 5-FU to development of an oral anticancer agent S-1 and its drug concept]. Gan to kagaku ryoho. Cancer & chemotherapy, 33 Suppl 1, 4–18.
-
Heidelberger, C., Parsons, D. G., & Remy, D. C. (1964). Syntheses of 5-Trifluoromethyluracil and 5-Trifluoromethyl-2'-deoxyuridine. Journal of Medicinal Chemistry, 7(1), 1-5. Available at: [Link]
- Shirasaka, T. (2012). Development History and Concept of an Oral Anticancer Agent S-1 (TS-1®): Its Clinical Usefulness and Future Vistas. Japanese journal of clinical oncology, 42(9), 871–882.
-
Gong, R., Zhou, Y., Sui, D., Chen, Y., & Chen, W. (2023). Aqueous Electrochemical Synthesis of 5-Trifluoromethyluracil in Batch and Continuous Flow. Organic Process Research & Development, 27(5), 955-961. Available at: [Link]
- Twamley, B., Gupta, O. D., & Shreeve, J. M. (2002). 5-(Trifluoromethyl)uracil. Acta Crystallographica Section E: Structure Reports Online, 58(10), o1040–o1042.
-
CP Lab Safety. (n.d.). 5-(Trifluoromethyl)uracil, 1 gram, Each. Retrieved from [Link]
-
GNEE. (n.d.). High quality Trifluorothymine/5-(Trifluoromethyl)uracil CAS 54-20-6. Retrieved from [Link]
Sources
- 1. SYNTHESES OF 5-TRIFLUOROMETHYLURACIL AND 5-TRIFLUOROMETHYL-2'-DEOXYURIDINE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2,4-Dichloro-5-fluoropyrimidine | 2927-71-1 [chemicalbook.com]
- 4. CN109761914B - Method for preparing 5-trifluoromethyl uracil - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. gneechem.com [gneechem.com]
- 7. CA2099931A1 - Process for the preparation of 5-(trifluoromethyl)- uracil, and the novel compounds, 2,4-dichloro-5- trichloromethyl-pyrimidine and 2,4-difluoro-5- trifluoro-methyl-pyrimidine - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
